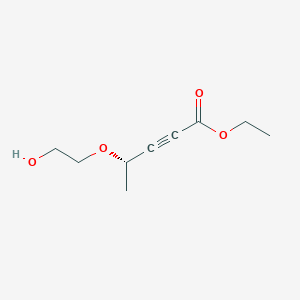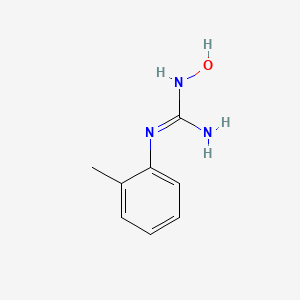
3,6-Dodecadiyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dodecadiyne is an organic compound with the molecular formula C12H18 It is a member of the alkyne family, characterized by the presence of two triple bonds in its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,6-Dodecadiyne can be synthesized through various methods, including:
Alkyne Coupling Reactions: One common method involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. For example, the reaction between 1-hexyne and 1,6-dibromohexane in the presence of a palladium catalyst can yield this compound.
Dehydrohalogenation: Another method involves the dehydrohalogenation of 1,6-dibromohexane using a strong base such as potassium tert-butoxide, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of alkyne synthesis and coupling reactions can be scaled up for industrial applications. The choice of catalyst, solvent, and reaction conditions would be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dodecadiyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes, depending on the reaction conditions and catalysts.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bonds act as electrophilic sites.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted alkynes or alkenes, depending on the nucleophile used.
Applications De Recherche Scientifique
3,6-Dodecadiyne has several applications in scientific research:
Materials Science: It is used in the synthesis of conjugated polymers and other advanced materials due to its ability to form extended π-conjugated systems.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use this compound as a probe to study enzyme-catalyzed reactions and other biochemical processes.
Industrial Applications: It is employed in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism by which 3,6-Dodecadiyne exerts its effects depends on the specific reaction it undergoes. For example:
Oxidation: The triple bonds in this compound can be attacked by oxidizing agents, leading to the formation of reactive intermediates that further react to form diketones or carboxylic acids.
Reduction: Hydrogenation involves the addition of hydrogen atoms to the triple bonds, facilitated by a catalyst, resulting in the formation of alkanes or alkenes.
Substitution: Nucleophilic substitution involves the attack of a nucleophile on the electrophilic triple bonds, leading to the formation of substituted products.
Comparaison Avec Des Composés Similaires
1,3-Butadiyne: Another alkyne with two triple bonds, but with a shorter carbon chain.
1,5-Hexadiyne: Similar structure but with a different position of the triple bonds.
3,9-Dodecadiyne: A structural isomer with triple bonds at different positions.
Propriétés
Numéro CAS |
918309-83-8 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
dodeca-3,6-diyne |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-5,7,9-10H2,1-2H3 |
Clé InChI |
YRLSTTPAHZAQOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CCC#CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


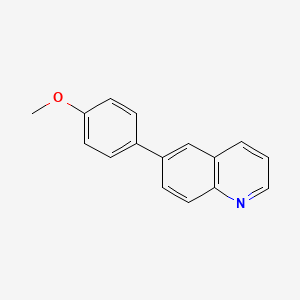
![Glycine, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-(carboxymethyl)-](/img/structure/B12601116.png)


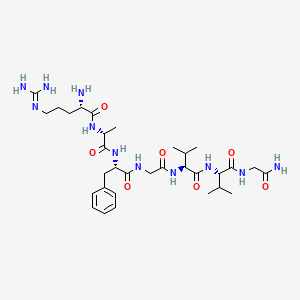
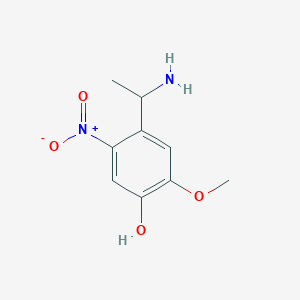
![1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601147.png)

![4-[(3-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B12601164.png)
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12601172.png)

